7-Chlorothiazolo[5,4-d]pyrimidin-5-amine: Structural Properties, Synthesis, and Applications in Drug Discovery
7-Chlorothiazolo[5,4-d]pyrimidin-5-amine: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of endogenous molecular scaffolds with bioisosteres is a fundamental technique for improving pharmacokinetic properties and expanding intellectual property space. 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine (CAS: 1211527-74-0) has emerged as a highly versatile, purine-bioisosteric building block[1]. By replacing the imidazole ring of purine with a 1,3-thiazole ring, this bicyclic heterocycle provides a unique electronic distribution while maintaining critical hydrogen-bonding vectors. This technical guide explores the structural rationale, physical properties, and validated synthetic workflows for utilizing this intermediate in the development of kinase inhibitors and immunosuppressive agents[2][3].
Chemical Identity and Physical Properties
To facilitate assay development and synthetic planning, the core quantitative data and physical properties of 7-chlorothiazolo[5,4-d]pyrimidin-5-amine are summarized below[4][5].
| Property | Value |
| IUPAC Name | 7-chlorothiazolo[5,4-d]pyrimidin-5-amine |
| CAS Registry Number | 1211527-74-0 |
| Molecular Formula | C₅H₃ClN₄S |
| Molecular Weight | 186.62 g/mol |
| Structural Class | Bicyclic Heterocycle (Thiazolopyrimidine) |
| Hydrogen Bond Donors | 1 (Primary amine at C5) |
| Hydrogen Bond Acceptors | 4 (Nitrogen atoms in the fused ring system) |
| Reactive Sites | C7 (Electrophilic, primed for SNAr) |
Structural Significance & Mechanistic Rationale
The architectural brilliance of the thiazolo[5,4-d]pyrimidine scaffold lies in its structural mimicry of endogenous purines (such as adenine and guanine)[2].
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Kinase Hinge-Binding Motif: The 5-amino group on the pyrimidine ring perfectly mimics the 2-amino group of guanine. In the ATP-binding pocket of kinases, this primary amine acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, anchoring the molecule in the active site[1].
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Electronic Activation at C7: The fusion of the electron-withdrawing pyrimidine ring with the thiazole ring creates a highly electron-deficient center at the C7 position. The presence of a chlorine atom at this position makes it an exceptional electrophile. This allows medicinal chemists to rapidly generate diverse libraries via Nucleophilic Aromatic Substitution (SNAr), mimicking the highly functionalized 6-position of purine-based drugs[3].
Structural bioisosterism logic of thiazolo[5,4-d]pyrimidine scaffolds.
Synthetic Methodologies: Core Activation via Chlorination
The synthesis of 7-chlorothiazolo[5,4-d]pyrimidin-5-amine typically begins with the thermodynamically stable 7-oxo (or 7-hydroxy) tautomer. The critical transformation is the conversion of this lactam into the reactive imidoyl chloride[3][6].
Protocol: POCl₃-Mediated Chlorination
Causality & Self-Validation: Phosphorus oxychloride (POCl₃) is selected as both the reagent and the solvent. Because the uncatalyzed reaction is slow due to the electron-deficient nature of the pyrimidine ring, a catalytic amount of N,N-dimethylaniline or DMF is added. This forms a highly electrophilic Vilsmeier-Haack-type intermediate, drastically lowering the activation energy for the chlorination[6].
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Reagent Suspension: Suspend 5-amino-thiazolo[5,4-d]pyrimidin-7-ol in neat POCl₃ (approx. 10-15 equivalents).
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Catalysis: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
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Thermal Activation: Heat the reaction mixture to reflux (105 °C) under an inert atmosphere for 12–20 hours[3].
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Vacuum Distillation: Cool the mixture to room temperature and remove excess POCl₃ via vacuum distillation. Causality: POCl₃ reacts violently with water. Removing the bulk of the reagent prevents dangerous exothermic hydrolysis and minimizes the degradation of the newly formed C-Cl bond during workup.
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Quenching & Extraction: Carefully pour the concentrated residue into ice-water. Adjust the pH to 7 using saturated NaHCO₃. Causality: Neutralization ensures the 5-amino group remains unprotonated, allowing the product to partition effectively into the organic phase during extraction with ethyl acetate.
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Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to yield the pure 7-chloro intermediate[6].
Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)
Once the 7-chloro core is isolated, it serves as a divergence point for library synthesis. The most common derivatization is the SNAr reaction with secondary amines (e.g., piperazine derivatives) to yield potent immunosuppressive agents[1].
Step-by-step experimental workflow for SNAr derivatization at the C7 position.
Protocol: SNAr Derivatization with Piperazine
Causality & Self-Validation: This protocol is designed as a self-validating system where the byproduct of the reaction (HCl) is actively managed to prevent reaction stalling.
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Solvation: Dissolve 7-chlorothiazolo[5,4-d]pyrimidin-5-amine in an anhydrous polar aprotic solvent (e.g., DMF) or a polar protic solvent (e.g., n-butanol) at room temperature. Causality: DMF provides excellent solubility for the polar bicyclic core and stabilizes the highly polar transition state of the SNAr mechanism.
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Nucleophile & Base Addition: Add 1.2 equivalents of the desired amine (e.g., 1-Boc-piperazine) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the substitution, preventing the protonation of the piperazine nucleophile, which would otherwise kill its nucleophilicity and halt the reaction.
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Reaction Execution: Heat the mixture to 60–80 °C. Monitor the reaction via LC-MS or TLC. Self-Validation: The disappearance of the starting material mass (m/z 187) and the appearance of the product mass confirms the completion of the substitution[1].
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Workup: Cool to room temperature and quench by pouring into ice-water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry, and concentrate.
Applications in Drug Development
The 7-chlorothiazolo[5,4-d]pyrimidin-5-amine scaffold has been successfully deployed across multiple therapeutic areas:
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Immunosuppressants: Derivatization of the C7 position with substituted piperazines has yielded novel immunosuppressive agents. These compounds show potent activity in Mixed Lymphocyte Reaction (MLR) assays (IC₅₀ values in the sub-micromolar range), making them viable candidates for preventing graft rejection post-organ transplantation[1][2].
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Kinase Inhibitors: The scaffold has been heavily patented for its use in oncology, specifically as inhibitors of phosphatidylinositol-3 kinase (PI3K) and Aurora kinases. The bioisosteric relationship to purine allows these molecules to competitively bind the ATP pocket of these kinases, arresting cellular proliferation in cancer models[3].
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Receptor Antagonists: Beyond kinases, specific derivatives have been identified as potent A₂A adenosine receptor antagonists, highlighting the remarkable versatility of the thiazolopyrimidine core in mimicking endogenous signaling molecules[3].
References
- 1211527-74-0 | 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine Source: AiFChem URL
- Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: European Patent Office (Google Patents)
- WO2012035423A1 - Anti-cancer activity of novel bicyclic heterocycles Source: Google Patents URL
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- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2012035423A1 - Anti-cancer activity of novel bicyclic heterocycles - Google Patents [patents.google.com]
- 4. 1211527-74-0 | 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine - AiFChem [aifchem.com]
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
